molecular formula C7H3BrClF3O B11763093 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Cat. No.: B11763093
M. Wt: 275.45 g/mol
InChI Key: UZKMNYPJFQHVNB-UHFFFAOYSA-N
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Description

Significance of Phenol (B47542) Derivatives in Contemporary Chemical Research

Phenol and its derivatives are aromatic organic compounds that serve as foundational materials for a multitude of chemical processes and products. youtube.com Their significance stems from their utility as precursors in the synthesis of more complex molecules. In medicinal chemistry and drug discovery, phenol derivatives are of great interest due to their diverse biological activities. researchgate.net They have been found to exhibit a wide range of therapeutic properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. researchgate.neteurekaselect.comresearchgate.netingentaconnect.com

The structure of phenol allows for various modifications on the benzene (B151609) ring, leading to a vast library of derivatives with unique properties. youtube.com These modifications can fine-tune the biological activity and pharmacokinetic properties of molecules, making them more effective as therapeutic agents. researchgate.net Beyond pharmaceuticals, phenol derivatives are crucial in agriculture, where they are used as herbicides, insecticides, and fungicides. researchgate.netresearchgate.net They also serve as key components in the manufacturing of polymers, resins like Bakelite, and plastics such as polycarbonates and epoxies. youtube.com For instance, bisphenol A, a well-known phenol derivative, is essential for producing durable plastics. youtube.com The broad applicability of these compounds ensures their continued importance in contemporary chemical research.

The Role of Halogen and Trifluoromethyl Substituents in Aromatic Systems

The introduction of halogen and trifluoromethyl (-CF3) substituents onto an aromatic ring, such as in phenol, dramatically alters the molecule's electronic properties and reactivity. These changes are crucial for designing compounds with specific characteristics for various applications.

Halogen Substituents (Bromo- and Chloro-): Halogens like bromine and chlorine influence the aromatic ring through two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: Due to their high electronegativity, halogens strongly withdraw electron density from the benzene ring through the sigma bond network. libretexts.orgmsu.edu This effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to benzene itself. masterorganicchemistry.comstackexchange.com

Resonance Effect: The lone pairs of electrons on the halogen atom can be donated into the pi-system of the aromatic ring. libretexts.orgstackexchange.com This electron donation partially counteracts the inductive withdrawal.

Trifluoromethyl (-CF3) Substituent: The trifluoromethyl group is a powerful functional group in organic chemistry, known for being robust, hydrophobic, and strongly electron-withdrawing. tcichemicals.com

Electronic Properties: The high electronegativity of the fluorine atoms makes the -CF3 group one of the most potent electron-withdrawing groups. tcichemicals.commdpi.comnih.gov This significantly impacts the electronic nature of the aromatic ring, which is a critical factor in the development of pharmaceuticals and organic electronic materials. tcichemicals.commdpi.com

Physicochemical Properties: The presence of a -CF3 group increases a molecule's lipophilicity (its ability to dissolve in fats and oils), which can enhance membrane permeability and improve pharmacokinetic behavior in drug candidates. mdpi.com The carbon-fluorine bond is exceptionally strong, contributing to high metabolic stability, meaning the group is resistant to being broken down by enzymes in the body. mdpi.com

When combined on a phenol ring, bromo, chloro, and trifluoromethyl groups create a unique electronic environment, significantly influencing the acidity of the phenolic proton and the reactivity of the aromatic ring in further synthetic transformations.

Overview of Research on 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Research on this compound is primarily centered on its role as a specialized building block in organic synthesis. While extensive studies detailing its specific biological activities are not widely published, its structure suggests significant potential as an intermediate in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. nbinno.com The strategic placement of two different halogens and a trifluoromethyl group on the phenol scaffold provides multiple reactive sites and unique electronic properties that can be exploited by synthetic chemists.

The combination of the electron-withdrawing trifluoromethyl group with the bromo and chloro substituents makes the phenolic hydroxyl group more acidic and influences the regioselectivity of subsequent reactions on the aromatic ring. Compounds with such multi-substituted patterns are often sought after for creating novel compounds where fine-tuning of steric and electronic properties is essential. tcichemicals.commdpi.com The bromine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₃BrClF₃O
CAS Number 2090463-90-2
PubChem CID 131347590

Data sourced from PubChem. nih.gov

Given its highly functionalized nature, this compound is a valuable intermediate for researchers aiming to synthesize novel and complex chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClF3O

Molecular Weight

275.45 g/mol

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H

InChI Key

UZKMNYPJFQHVNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)O

Origin of Product

United States

Mechanistic Insights into Reactions Involving 3 Bromo 5 Chloro 4 Trifluoromethyl Phenol

Reaction Mechanisms in Halogenation of Phenols

The halogenation of phenols is a classic example of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. byjus.combdu.ac.in The hydroxyl (-OH) group of the phenol (B47542) ring is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609) itself. mlsu.ac.inmlsu.ac.in This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. bdu.ac.inlibretexts.org

The mechanism proceeds in two main steps:

Attack of the electrophile: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic halogen (e.g., Br₂ or Cl₂). This step forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. For bromine, the reaction involves the polarization of the Br-Br bond, often assisted by a Lewis acid or a polar solvent.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that bears the new halogen, restoring the aromaticity of the ring. masterorganicchemistry.com

The reaction conditions, particularly the solvent, play a critical role in the extent of halogenation.

In polar solvents , such as water, phenol ionizes to form the phenoxide ion (C₆H₅O⁻). pw.livestackexchange.com The phenoxide ion is even more strongly activating than phenol itself due to the greater electron-donating ability of the negatively charged oxygen. quora.comvaia.com This high degree of activation leads to rapid, multiple substitutions at all available ortho and para positions, often resulting in the formation of tri-substituted products like 2,4,6-tribromophenol. byjus.comstackexchange.com

In non-polar solvents , such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), the ionization of phenol is suppressed. byjus.comstackexchange.com The reaction proceeds on the less activated, neutral phenol molecule, which allows for greater control and typically yields mono-halogenated products. byjus.commlsu.ac.in

Kinetic studies on the bromination of phenols have provided deeper insights. For many phenoxide ions, the reaction rates are extremely fast, approaching the diffusion-controlled limit. acs.org The rate of bromination is also subject to general base catalysis, where a base assists in the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.com

Solvent Reacting Species Activation Level Typical Product
Water (polar)Phenoxide ionVery HighPoly-halogenated (e.g., 2,4,6-tribromophenol) byjus.com
CS₂, CCl₄ (non-polar)PhenolHighMono-halogenated (ortho- and para-isomers) mlsu.ac.in

For a molecule like 3-bromo-5-chloro-4-(trifluoromethyl)phenol, its synthesis would involve sequential halogenation steps, carefully controlled to achieve the desired substitution pattern. The presence of existing electron-withdrawing groups (Br, Cl, CF₃) would deactivate the ring towards further electrophilic substitution compared to phenol itself.

Mechanistic Aspects of Trifluoromethylation Reactions on Phenol Derivatives

The introduction of a trifluoromethyl (-CF₃) group into a phenol derivative can be challenging but is highly sought after for its impact on a molecule's physicochemical properties. chemistryviews.org Several methods have been developed, each with distinct mechanistic pathways.

Single-Electron Transfer (SET) Pathways in Trifluoromethylation

A modern approach to trifluoromethylation involves photoredox catalysis, which often proceeds via a Single-Electron Transfer (SET) mechanism. In one such method, a phenol derivative is treated with a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I), in the presence of a base and under visible light irradiation. chemistryviews.org

The proposed mechanism involves the following key steps: chemistryviews.org

Phenoxide Formation: A base, such as cesium carbonate (Cs₂CO₃), deprotonates the phenol to form the corresponding phenoxide ion.

Photoexcitation and SET: The phenoxide ion absorbs light, promoting it to an excited state. This photoexcited phenoxide is a potent single-electron donor. It transfers an electron to the trifluoromethyl source (CF₃I).

Radical Generation: The electron transfer results in the formation of a phenoxy radical and a trifluoromethyl radical (•CF₃) as the CF₃-I bond cleaves.

Radical Coupling: The trifluoromethyl radical then adds to the aromatic ring of the phenoxy radical, typically at an ortho or para position, to form the trifluoromethylated product.

This pathway allows for the functionalization of phenols under mild conditions, avoiding the harsh reagents often associated with older trifluoromethylation methods. chemistryviews.org

Role of Catalysts and Additives in Direct Trifluoromethylation

Transition metal catalysis is another cornerstone of modern trifluoromethylation chemistry. Nickel and copper complexes have proven particularly effective. nih.govrsc.org

A nickel-mediated approach allows for the trifluoromethylation of phenol derivatives by activating the C-O bond. nih.gov The key steps in this process include:

Oxidative Addition: A low-valent nickel catalyst, often supported by a phosphine (B1218219) ligand like trimethylphosphine (B1194731) (PMe₃), undergoes oxidative addition into the C-O bond of a phenol derivative (e.g., a phenyl pivalate).

Transmetalation: A trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), transfers the CF₃ group to the nickel center.

Reductive Elimination: An additive, such as trichloroacetonitrile (B146778) (CCl₃CN), induces the reductive elimination of the trifluoromethylated arene from the nickel complex, regenerating the active catalyst. nih.gov

Copper catalysts are also widely used, often in conjunction with electrophilic trifluoromethyl sources like Togni's reagent. rsc.org These reactions can proceed through various mechanisms, sometimes involving a Cu(I)/Cu(III) catalytic cycle. The catalyst facilitates the generation of a reactive trifluoromethylating species that is then attacked by the electron-rich phenol ring. Additives in these systems can serve multiple purposes, including acting as ligands to stabilize catalytic intermediates, serving as oxidants or reductants to facilitate catalyst turnover, or acting as bases to deprotonate the phenol.

Ortho-Directing Group Effects in Phenol Functionalization

The hydroxyl group of a phenol is a powerful ortho, para-directing group in electrophilic aromatic substitution. pressbooks.pubunizin.orgchemistrysteps.com This directing effect is a consequence of the resonance stabilization of the arenium ion intermediate. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is placed on the carbon atom bearing the hydroxyl group. This allows the lone pair of electrons on the oxygen to directly delocalize the positive charge, creating a particularly stable resonance contributor. quora.comdoubtnut.com Attack at the meta position does not allow for this direct stabilization from the hydroxyl group.

While the -OH group directs to both ortho and para positions, the ratio of the resulting isomers can be influenced by several factors:

Steric Hindrance: Bulky electrophiles or substituents already present on the ring can hinder attack at the ortho positions, favoring the less sterically crowded para position. chemistrysteps.com

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with the incoming electrophile or the reagent delivering it, which can favor substitution at the ortho position. chemistrysteps.com

Reaction Temperature: In some cases, such as the sulfonation of phenol, the product distribution is temperature-dependent. Lower temperatures tend to favor the ortho isomer, while higher temperatures favor the thermodynamically more stable para isomer. mlsu.ac.in

In the context of this compound, the directing effects of the bromo, chloro, and trifluoromethyl substituents must also be considered. Halogens are deactivating yet ortho, para-directing, while the strongly electron-withdrawing trifluoromethyl group is a deactivating and meta-directing group. The final substitution pattern arises from the complex interplay of these competing electronic and steric effects.

Stability and Reactivity of Phenoxide Intermediates in Substituted Systems

The stability of the phenoxide ion is a key determinant of the acidity of the parent phenol and its reactivity in many reactions. The phenoxide ion is inherently more stable than an alkoxide ion because the negative charge is not localized on the oxygen atom but is delocalized over the aromatic ring through resonance. quora.comquora.com

Substituents on the aromatic ring have a profound effect on the stability of the phenoxide intermediate. pharmaguideline.comsips.org.in

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), halogen (-X), and trifluoromethyl (-CF₃), stabilize the phenoxide ion. They do so by inductively withdrawing electron density and, if located at the ortho or para positions, by delocalizing the negative charge through resonance (the -M effect). quora.comscribd.com This enhanced stabilization of the conjugate base increases the acidity of the parent phenol. libretexts.orgvanderbilt.edu

Electron-donating groups (EDGs) , such as alkyl (-R) and alkoxy (-OR) groups, destabilize the phenoxide ion. They push electron density into the ring, which intensifies the negative charge on the phenoxide. This destabilization of the conjugate base makes the parent phenol less acidic. pharmaguideline.comsips.org.in

The position of the substituent is critical. EWGs exert a stronger stabilizing effect from the ortho and para positions than from the meta position because of the involvement of resonance delocalization. libretexts.orgbgu.ac.il

In the case of the phenoxide derived from this compound, all three substituents are electron-withdrawing.

The bromo and chloro groups at the meta positions (relative to the -O⁻) exert a stabilizing inductive (-I) effect.

The trifluoromethyl group at the para position exerts a very strong stabilizing inductive effect and a weak resonance-withdrawing effect.

This combination of strong electron-withdrawing groups significantly stabilizes the phenoxide anion, making the parent phenol, this compound, a considerably stronger acid than phenol itself. This increased stability also influences its reactivity in reactions where the phenoxide is the key intermediate.

Substituent Type Effect on Phenoxide Stability Effect on Phenol Acidity Example Groups
Electron-Withdrawing (EWG)StabilizesIncreases-NO₂, -CF₃, -Cl, -Br sips.org.inquora.com
Electron-Donating (EDG)DestabilizesDecreases-CH₃, -OCH₃, -NH₂ pharmaguideline.comsips.org.in

Chemical Reactivity and Transformation of 3 Bromo 5 Chloro 4 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions of Halogenated Trifluoromethylphenols

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of polysubstituted phenols, the outcome of these reactions is governed by the cumulative electronic and steric effects of all substituents on the ring.

Impact of Hydroxyl, Bromo, Chloro, and Trifluoromethyl Groups on Ring Reactivity

The reactivity of the benzene (B151609) ring in 3-Bromo-5-chloro-4-(trifluoromethyl)phenol towards electrophiles is a balance of activating and deactivating influences from its four substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group. mlsu.ac.in It donates electron density to the aromatic ring through its resonance effect (+R), which involves the lone pairs on the oxygen atom. This effect significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the compound much more susceptible to electrophilic attack than benzene itself. researchgate.net

Bromo (-Br) and Chloro (-Cl) Groups: Halogens exhibit a dual electronic effect. They are deactivating due to their strong inductive electron withdrawal (-I) based on their electronegativity. However, they also possess a weaker electron-donating resonance effect (+R) via their lone pairs. youtube.com In electrophilic substitution, the inductive effect generally outweighs the resonance effect, making the ring less reactive compared to benzene.

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a potent deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. It also has a deactivating resonance effect (hyperconjugation in reverse, or -R effect). This group strongly reduces the electron density of the aromatic ring, making electrophilic substitution more difficult. sigmaaldrich.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Group Inductive Effect Resonance Effect Overall Effect on Ring Reactivity
Hydroxyl (-OH) -I (Weakly Withdrawing) +R (Strongly Donating) Strongly Activating
Bromo (-Br) -I (Withdrawing) +R (Weakly Donating) Deactivating
Chloro (-Cl) -I (Withdrawing) +R (Weakly Donating) Deactivating
Trifluoromethyl (-CF₃) -I (Strongly Withdrawing) -R (Withdrawing) Strongly Deactivating

Regioselectivity Considerations in Electrophilic Attack

Regioselectivity in electrophilic aromatic substitution refers to the preferential position of attack by an electrophile on the substituted ring. studysmarter.co.uk This is determined by the directing effects of the existing substituents.

Directing Effects:

-OH group: A strong ortho, para-director.

-Br and -Cl groups: Ortho, para-directors.

-CF₃ group: A meta-director.

In this compound, there are two unsubstituted positions on the ring: C2 and C6. To predict where an incoming electrophile will attack, we must consider the combined influence of all four groups.

The hydroxyl group at C1 strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

The bromo group at C3 directs to its ortho (C2, C4) and para (C6) positions.

The chloro group at C5 directs to its ortho (C4, C6) and para (C2) positions.

The trifluoromethyl group at C4 directs to its meta positions (C2 and C6).

Both available positions (C2 and C6) are ortho to the powerfully directing hydroxyl group. They are also meta to the deactivating trifluoromethyl group, which is a favorable alignment. Furthermore, C2 is para to the chloro group and ortho to the bromo group, while C6 is para to the bromo group and ortho to the chloro group.

The directing effects reinforce each other towards positions C2 and C6. The final regioselectivity will likely be influenced by steric hindrance. Given the similar size of the bromo and chloro substituents, the steric environment around C2 and C6 is comparable. Therefore, an electrophilic attack would likely yield a mixture of 2- and 6-substituted products. The powerful activating and directing effect of the hydroxyl group is the dominant factor in determining the sites of substitution. researchgate.netnih.gov

Nucleophilic Substitution Reactions Involving Aryl Halides of the Compound

Aryl halides are generally unreactive towards nucleophilic substitution reactions under standard conditions. chemguide.co.ukyoutube.com This is due to the partial double bond character between the carbon and halogen, a result of resonance with the benzene ring, which strengthens the C-X bond. byjus.com

However, substitution can occur under two main conditions: if the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions, or under harsh conditions using very strong bases. libretexts.org

Reactivity of Bromine and Chlorine Atoms in this compound

For a nucleophilic aromatic substitution (SNAr) to proceed via the addition-elimination mechanism, a strong electron-withdrawing group is needed to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the trifluoromethyl group is a strong electron-withdrawing group. However, it is situated meta to both the bromine and chlorine atoms. This positioning is not as effective for activating the halogens toward nucleophilic attack compared to an ortho or para placement, which allows for direct delocalization of the negative charge onto the withdrawing group. libretexts.org

Therefore, nucleophilic substitution of either bromine or chlorine is expected to be difficult and would likely require forcing conditions, such as high temperatures and pressures. In a direct comparison, the carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, which could make the bromine atom slightly more susceptible to substitution than the chlorine atom, all other factors being equal.

Potential for Aryne Generation from Halogenated Phenols

Under conditions of extreme basicity (e.g., using sodium amide), aryl halides can undergo an elimination-addition reaction that proceeds through a highly reactive aryne intermediate. libretexts.org This mechanism requires a hydrogen atom on a carbon adjacent (ortho) to the halogen. wikipedia.org

In this compound, there are hydrogen atoms at positions C2 and C6.

The hydrogen at C2 is ortho to the bromine at C3.

The hydrogen at C6 is ortho to the chlorine at C5.

Therefore, treatment with a very strong base could potentially lead to the formation of an aryne intermediate. The first step would be the deprotonation of the phenolic hydroxyl, followed by deprotonation at either C2 or C6 to initiate the elimination of the adjacent halide (bromide or chloride). This would generate a highly strained and reactive benzyne-type intermediate, which would then be rapidly attacked by a nucleophile. libretexts.orgwikipedia.org The formation of such arynes from phenol (B47542) derivatives has been documented. manchester.ac.uk

Reactions Involving the Phenolic Hydroxyl Group of the Compound

The phenolic hydroxyl group itself is a key site of reactivity. Its chemistry is distinct from that of aliphatic alcohols. libretexts.org

Acidity: Phenols are generally more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge over the aromatic ring. The acidity of this compound is significantly enhanced by the strong inductive electron-withdrawing effects of the two halogen atoms and the trifluoromethyl group. researchgate.net These groups help to stabilize the negative charge of the conjugate base (phenoxide), making the proton easier to remove.

Ether and Ester Formation: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions typically proceed via the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. For example, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether. Similarly, reaction with an acyl chloride or acid anhydride (B1165640) would produce an ester. These derivatization strategies are common for natural and synthetic phenols. nih.gov

Replacement of the Hydroxyl Group: Direct nucleophilic substitution of the phenolic -OH group is extremely difficult and rare due to the strength of the C-O bond, which has partial double bond character. libretexts.orgnih.gov Replacement typically requires conversion of the hydroxyl into a better leaving group, such as a sulfonate ester (e.g., tosylate or triflate), and often necessitates activating groups on the ring. uni.edu

Transformations of the Trifluoromethyl Moiety in Phenolic Environments

The trifluoromethyl group (–CF₃) is generally considered a stable substituent on an aromatic ring due to the high strength of the carbon-fluorine bonds. acs.orgmdpi.com This stability contributes to its prevalence in pharmaceuticals and agrochemicals, where it can enhance properties like metabolic stability and lipophilicity. mdpi.comrsc.org However, the reactivity of the –CF₃ group can be influenced by the electronic environment of the aromatic ring, and in phenolic compounds, the presence of the hydroxyl group introduces unique transformation pathways. acs.orgrsc.org Reactions generally require specific conditions, such as catalysis by acids or bases, to proceed. acs.orgnih.gov

Research has focused on several key transformations, primarily hydrolytic defluorination, which is significantly affected by the substitution pattern on the phenol ring.

Hydrolytic Defluorination

The most studied transformation for trifluoromethylphenols is hydrolysis, which leads to the cleavage of C-F bonds and the eventual formation of a carboxylic acid. This reaction is highly dependent on the position of the –CF₃ group relative to the hydroxyl group and the pH of the medium.

Mechanism and Substituent Effects

The hydrolysis of trifluoromethylphenols, particularly those with the –CF₃ group in the ortho or para position, is facilitated by the deprotonation of the phenolic hydroxyl group under neutral to alkaline conditions. rsc.org The resulting phenolate (B1203915) is crucial as it promotes the cleavage of a C-F bond, leading to the formation of a dearomatized intermediate known as a quinone difluoromethide. rsc.orgnih.gov This intermediate is then attacked by water, leading to the stepwise loss of fluoride (B91410) ions and ultimately yielding the corresponding hydroxybenzoic acid. rsc.orgnih.gov

Studies have shown that this process is energetically driven by the hydration of the released fluoride anions. nih.gov The first defluorination step is typically the rate-limiting step in the sequence. nih.gov

The position of the –CF₃ group is a critical determinant of reactivity:

Para- and Ortho-Substituted Phenols : Compounds like 4-(trifluoromethyl)phenol (B195918) (4-TFMP) and 2-(trifluoromethyl)phenol (B147641) (2-TFMP) undergo spontaneous hydrolytic defluorination. rsc.orgnih.gov The reaction proceeds to completion, yielding 4-hydroxybenzoic acid and salicylic (B10762653) acid, respectively. rsc.orgnih.gov

Meta-Substituted Phenols : In contrast, 3-(trifluoromethyl)phenol (B45071) (3-TFMP) shows strong resistance to hydrolysis, even at elevated temperatures and alkaline pH. rsc.org This is because the formation of a quinone-like intermediate is not possible from the meta position.

For this compound, the –CF₃ group is in the para position relative to the hydroxyl group. Based on established reactivity patterns, it is expected to be susceptible to hydrolysis under appropriate pH conditions, analogous to 4-TFMP and 2-chloro-4-(trifluoromethyl)phenol (B1586134) (2-Cl-4-TFMP). rsc.org The electron-withdrawing bromo and chloro substituents would likely influence the pKa of the phenol and the stability of the intermediates, thereby affecting the reaction rate.

Research Findings on Trifluoromethylphenol Hydrolysis

The table below summarizes key findings from hydrolysis studies on various trifluoromethylphenols.

CompoundConditionsProductsKey FindingsReference
2-(Trifluoromethyl)phenolPhosphate buffer, pH 7.4, 37°CSalicylic acid, Fluoride ionsHalf-life was 6.9 hours. The first defluorination is the rate-limiting step. nih.gov
4-(Trifluoromethyl)phenolAqueous buffer, physiological pH4-Hydroxybenzoic acid, Fluoride ionsProceeds spontaneously via a quinone methide intermediate. nih.gov
3-(Trifluoromethyl)phenolCarbonate buffer, pH 10.2, 40°CNo degradation observedDemonstrates strong resistance to hydrolysis due to its substitution pattern. rsc.org
2-Chloro-4-(trifluoromethyl)phenolAqueous buffer, pH 6.2 to 10.83-Chloro-4-hydroxybenzoic acid, Fluoride ionsHydrolysis was observed across all tested pH values. rsc.org

Transformations in Superacidic Media

Under strongly acidic conditions, such as in neat trifluoromethanesulfonic acid (CF₃SO₃H), the trifluoromethyl group can be activated for different transformations. Instead of hydrolysis, the reaction can proceed through the formation of a carbocationic intermediate. nih.gov For instance, when 2-(trifluoromethyl)phenol is treated with neat CF₃SO₃H, it undergoes a dimerization reaction to form a benzophenone (B1666685) derivative in high yield. nih.gov This type of Friedel-Crafts-type reaction highlights an alternative pathway for the transformation of the –CF₃ group that is distinct from the base-facilitated hydrolysis. nih.gov

Computational Chemistry and Theoretical Characterization of 3 Bromo 5 Chloro 4 Trifluoromethyl Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic structure and predicting the reactivity of substituted phenols. For a molecule like 3-bromo-5-chloro-4-(trifluoromethyl)phenol, the interplay of the hydroxyl group with the electron-withdrawing bromine, chlorine, and trifluoromethyl substituents on the benzene (B151609) ring dictates its chemical behavior.

The hydroxyl group generally increases the electron density of the aromatic ring through resonance, making phenols highly susceptible to electrophilic aromatic substitution. quora.combyjus.com However, the presence of strong electron-withdrawing groups like halogens and trifluoromethyl can significantly modulate this reactivity. researchgate.net These substituents decrease the electron density on the ring, which in turn affects the acidity and the sites of potential reactions.

Computational models can quantify these electronic effects. For instance, the calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO) provides a picture of the electron distribution and the most likely sites for electrophilic or nucleophilic attack. In a study on a series of substituted phenols, it was found that electron-withdrawing groups tend to stabilize the parent phenol (B47542), while electron-donating groups better stabilize the corresponding phenoxyl radical. researchgate.net For this compound, the cumulative electron-withdrawing nature of the substituents is expected to increase the acidity of the phenolic proton compared to phenol itself. Recent machine learning studies have even utilized features like the nucleophilic Fukui index to predict sites of high reactivity in phenol derivatives. acs.org

Density Functional Theory (DFT) Applications for Substituted Phenols

Density Functional Theory (DFT) has become a primary computational method for studying substituted phenols due to its balance of accuracy and computational cost. researchgate.net It allows for the investigation of various molecular properties that are key to understanding their chemical nature.

Prediction of Molecular Conformations and Energetics

A critical first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. DFT calculations can be employed to optimize the geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. For substituted phenols, the orientation of the hydroxyl group and any other flexible substituents relative to the benzene ring is crucial for determining the lowest energy conformation.

Table 1: Illustrative DFT-Calculated Energetic Properties for a Substituted Phenol (Example)

PropertyCalculated ValueMethod
Enthalpy of Formation (gas)ValueB3LYP/6-311++G(2df,2pd)
O-H Bond Dissociation EnthalpyValue(RO)B3LYP/6-311++G(2df,2p)
Gas-Phase AcidityValueB3LYP/6-311++G(2df,2pd)

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Analysis of Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive behavior. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and proton abstraction. The aromatic ring, influenced by the electron-withdrawing substituents, would exhibit a less negative or even positive potential compared to unsubstituted phenol. The electrostatic potential at the atomic nuclei has also been shown to correlate well with the gas-phase acidities of substituted phenols. bldpharm.com

Theoretical Modeling of Reaction Pathways and Intermediates

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates that may be difficult to observe experimentally. For substituted phenols, common reactions include oxidation, electrophilic substitution, and reactions involving the phenolic hydroxyl group.

For example, the oxidation of phenols can proceed through different pathways, such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). nih.gov DFT calculations can be used to model these pathways, determining the activation energies and reaction enthalpies to predict the most likely mechanism. Studies on the electrochemical oxidation of phenols have shown that the reaction often leads to the formation of quinone-type species through a series of electron and proton transfer steps. scispace.comuc.pt The specific substituents on the phenol ring will influence the potential at which these oxidation processes occur and the stability of the intermediates formed. researchgate.net

While a specific reaction pathway analysis for this compound is not available, the general principles derived from studies of other substituted phenols would apply. The strong electron-withdrawing groups would likely make the phenol more susceptible to nucleophilic attack and influence the regioselectivity of electrophilic substitution reactions. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.

For this compound, DFT calculations could predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific molecular vibrations. It is important to note that calculated vibrational frequencies are often scaled to better match experimental values.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The predicted absorption maxima (λmax) and oscillator strengths can provide insights into the electronic transitions occurring within the molecule. The solvatochromic behavior of phenols, which is the shift in λmax in different solvents, can also be investigated computationally. researchgate.netsigmaaldrich.com

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated and correlated with experimental data to provide a detailed assignment of the ¹H and ¹³C NMR spectra. While machine learning models are also being developed to predict spectroscopic properties for large datasets of organic molecules, dedicated quantum chemical calculations remain a cornerstone for the detailed analysis of individual compounds. aalto.fi

Role of 3 Bromo 5 Chloro 4 Trifluoromethyl Phenol As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Aromatic Compounds

The strategic positioning of the bromo, chloro, and trifluoromethyl groups on the phenol (B47542) ring makes 3-Bromo-5-chloro-4-(trifluoromethyl)phenol a valuable precursor for the synthesis of a variety of advanced aromatic compounds. The presence of these distinct functional groups allows for selective and sequential reactions, enabling the construction of complex molecular frameworks. For instance, the bromine atom can readily participate in cross-coupling reactions, while the phenolic hydroxyl group can be derivatized or used to direct further substitutions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, often directing substitution to specific positions. acs.org

One notable application is in the synthesis of multi-substituted aromatic aldehydes. For example, the related compound 3-Bromo-5-chloro-4-hydroxybenzaldehyde serves as a direct precursor to more complex structures. sigmaaldrich.com The aldehyde functionality in this molecule provides a handle for a wide array of subsequent chemical modifications, including oxidation, reduction, and condensation reactions. The core structure of this compound can be envisioned as a scaffold upon which intricate molecular designs can be built, leading to the development of novel compounds with tailored properties.

Derivatization Strategies for Enhancing Molecular Complexity

The inherent reactivity of this compound allows for a multitude of derivatization strategies aimed at increasing molecular complexity. These strategies can be broadly categorized into carbon-carbon bond forming reactions and heteroatom functionalization, both of which leverage the unique electronic and steric properties of the starting material.

Carbon-Carbon Bond Forming Reactions

The bromine atom on the aromatic ring of this compound is a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.org This powerful reaction enables the coupling of the aryl bromide with a wide range of organoboron reagents, such as arylboronic acids, to form new biaryl structures. rsc.orgmdpi.com The versatility of the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting molecules. rsc.org

Heteroatom Functionalization

The phenolic hydroxyl group and the halogen substituents on this compound provide multiple avenues for heteroatom functionalization. The hydroxyl group can be readily converted into an ether or an ester, or it can participate in reactions like the Mitsunobu reaction. ossila.com This allows for the introduction of a wide variety of oxygen-containing functional groups.

Furthermore, the bromine and chlorine atoms can be subjected to nucleophilic aromatic substitution reactions under specific conditions, allowing for their replacement with other heteroatoms such as nitrogen, oxygen, or sulfur. For instance, the synthesis of diaryl ethers can be achieved through the coupling of the phenol with an appropriate aryl partner. The reactivity of the halogens towards substitution is influenced by the electron-withdrawing trifluoromethyl group, which activates the ring towards nucleophilic attack. The selective functionalization of one halogen over the other can often be achieved by carefully controlling the reaction conditions and the choice of catalyst.

Intermediacy in the Synthesis of Substituted Diphenyl Ethers and Related Scaffolds

This compound is a valuable intermediate in the synthesis of substituted diphenyl ethers and related diaryl ether scaffolds. The phenolic hydroxyl group can act as a nucleophile in Williamson ether synthesis or Ullmann condensation reactions, coupling with a variety of aryl halides to form the diaryl ether linkage.

The synthesis of such compounds is of significant interest due to the prevalence of the diphenyl ether motif in numerous biologically active molecules and functional materials. For example, polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants, and their synthesis often involves the coupling of phenolic and aromatic bromide precursors. nih.gov While not directly used in PBDE synthesis, the chemistry of this compound provides a model for understanding the formation of complex diaryl ether structures. The presence of the trifluoromethyl group can impart unique properties to the resulting diphenyl ethers, such as increased metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry. beilstein-journals.org

An efficient method for the synthesis of related aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed through the base-mediated reaction between phenols and halothane. beilstein-journals.orgnih.gov This reaction highlights the versatility of phenols in forming ether linkages with highly functionalized alkyl halides.

Application in the Construction of Boronic Acid Derivatives for Cross-Coupling

While this compound itself is not a boronic acid, its halogenated structure makes it an ideal precursor for the synthesis of arylboronic acid derivatives. The bromine atom can be converted into a boronic acid or a boronic ester group through a lithium-halogen exchange followed by reaction with a trialkyl borate, or through a palladium-catalyzed borylation reaction with a diboron (B99234) reagent. nih.gov

Once formed, these boronic acid derivatives become versatile building blocks for Suzuki-Miyaura cross-coupling reactions. nih.govfujifilm.com This two-step strategy allows for the introduction of the trifluoromethylated and chlorinated phenolic moiety into a wide range of complex molecules. The resulting boronic acid can be coupled with various aryl or vinyl halides and triflates, providing access to a vast chemical space of highly substituted aromatic compounds.

The synthesis of boronic acids from aryl halides is a well-established and powerful tool in modern organic synthesis. nih.gov The ability to transform the readily available this compound into a valuable boronic acid derivative underscores its importance as a versatile synthetic intermediate. Copper-mediated oxidative trifluoromethylation of boronic acids has also been explored as a method to introduce trifluoromethyl groups. acs.org

Future Directions and Emerging Research Avenues for Halogenated Trifluoromethylphenols

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing halogenated trifluoromethylphenols is a significant area of future research. Traditional methods for introducing the trifluoromethyl group can involve harsh reagents and produce significant waste.

The synthesis of related trifluoromethylphenols has been achieved by reacting a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis to yield the desired phenol (B47542). google.comepo.org This method offers an alternative to direct nitration and diazotization, which can be inefficient for certain isomers. google.com

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the halogenated trifluoromethylphenol core is crucial for creating a diverse range of derivatives with tailored properties. Future research will likely focus on the discovery and application of novel catalytic systems to achieve this.

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for forming carbon-carbon bonds and introducing new functional groups onto the aromatic ring. nih.gov Research is ongoing to develop more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings.

Rhodium(III)-catalyzed C-H activation is another emerging strategy for the synthesis of polysubstituted phenols. google.com This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and offering a more atom-economical approach.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of halogenated trifluoromethylphenols is essential for optimizing existing methods and developing new ones. Modern analytical and computational techniques are being increasingly employed for these mechanistic studies.

Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction pathways, transition states, and the role of substituents on reactivity. rsc.orgrsc.org Such studies can help to explain experimental observations, such as the substituent-dependent rates of defluorination in some trifluoromethylphenols. rsc.orgrsc.org High-resolution mass spectrometry is another powerful tool for identifying reaction intermediates and byproducts, shedding light on complex reaction mechanisms. rsc.org

Strategic Design of Derivatives for Targeted Chemical Applications

The strategic design of novel derivatives of halogenated trifluoromethylphenols is a key focus for future applications in medicinal chemistry, agrochemistry, and materials science. By modifying the substituents on the phenol ring, researchers can fine-tune the biological activity and physical properties of the resulting compounds.

For example, derivatives of trifluoromethyl-substituted pyrazoles have shown potent antibacterial activity against drug-resistant strains of bacteria. nih.govnih.gov The introduction of different halogen atoms and other functional groups can significantly impact the minimum inhibitory concentration (MIC) of these compounds. nih.gov Similarly, trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives have been investigated for their antimicrobial properties. mdpi.com

The design of derivatives is often guided by computational modeling and a rational understanding of structure-activity relationships. This approach allows for the more efficient discovery of compounds with desired properties, such as enhanced binding affinity to a biological target or improved photophysical characteristics for materials applications.

Q & A

Q. What safety protocols are critical for handling this compound given its halogenated structure?

  • Methodological Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose of waste via halogen-specific protocols (e.g., neutralization with base followed by incineration). Refer to SDS data for bromochlorophenols, which highlight risks of skin irritation and environmental toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.